molecular formula C24H29N5O3S2 B1259801 1-methyl-5-(piperidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde N-(2-ethoxyphenyl)thiosemicarbazone

1-methyl-5-(piperidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde N-(2-ethoxyphenyl)thiosemicarbazone

Cat. No. B1259801
M. Wt: 499.7 g/mol
InChI Key: OLICJMBCGOUBNZ-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-3-[[1-methyl-5-(1-piperidinylsulfonyl)-3-indolyl]methylideneamino]thiourea is a member of indoles.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques: The compound can be synthesized through methods like the Fischer reaction, as demonstrated in the synthesis of similar indole derivatives (Benito et al., 1987).
  • Structural Characterization: Spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy are used for structural elucidation, as seen in the study of thiosemicarbazone Schiff bases derived from indoline-3-carbaldehyde (Yıldız et al., 2009).

Biological and Medicinal Applications

  • Antimicrobial Properties: Thiosemicarbazone derivatives exhibit significant antibacterial activity, as indicated in research on indole-3-carbaldehyde semicarbazone derivatives (Carrasco et al., 2020).
  • Antitubercular Activity: Piperazine-thiosemicarbazone hybrids, sharing structural similarities, have shown potential as antimycobacterial agents against Mycobacterium tuberculosis (Jallapally et al., 2014).
  • Antiviral Activity: Similar compounds, such as 5-nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2-indolinones, have been studied for their antiviral activities, particularly against yellow fever virus and bovine viral diarrhea virus (Terzioğlu et al., 2005).
  • Antioxidant Properties: Studies on related indole derivatives like 5-methoxy-1-methyl-2-[4-(2-hydroxyphenyl)piperazin-1-yl]methyl-1H-indole indicate potent antioxidant activities (Kaczor et al., 2021).

Chemical and Catalytic Properties

  • Catalytic Applications: Indole-3-carbaldehyde derivatives can be utilized in catalysis, as exemplified by palladacycles having normal and spiro chelate rings designed from ligands with an indole core (Singh et al., 2017).
  • Functional Derivatives: The functionalization of similar methyl indole-1-carboxylate derivatives leads to various bioactive compounds, suggesting potential routes for modifying the given compound (Velikorodov et al., 2016).

properties

Product Name

1-methyl-5-(piperidin-1-ylsulfonyl)-1H-indole-3-carbaldehyde N-(2-ethoxyphenyl)thiosemicarbazone

Molecular Formula

C24H29N5O3S2

Molecular Weight

499.7 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-3-[(E)-(1-methyl-5-piperidin-1-ylsulfonylindol-3-yl)methylideneamino]thiourea

InChI

InChI=1S/C24H29N5O3S2/c1-3-32-23-10-6-5-9-21(23)26-24(33)27-25-16-18-17-28(2)22-12-11-19(15-20(18)22)34(30,31)29-13-7-4-8-14-29/h5-6,9-12,15-17H,3-4,7-8,13-14H2,1-2H3,(H2,26,27,33)/b25-16+

InChI Key

OLICJMBCGOUBNZ-PCLIKHOPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=S)N/N=C/C2=CN(C3=C2C=C(C=C3)S(=O)(=O)N4CCCCC4)C

SMILES

CCOC1=CC=CC=C1NC(=S)NN=CC2=CN(C3=C2C=C(C=C3)S(=O)(=O)N4CCCCC4)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NN=CC2=CN(C3=C2C=C(C=C3)S(=O)(=O)N4CCCCC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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